molecular formula C23H21N3O B12189693 N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide

N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B12189693
M. Wt: 355.4 g/mol
InChI Key: JPQKQXQUMNXNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structure for developing new therapeutic agents. Benzimidazole derivatives are extensively investigated for their diverse biological activities. Structurally related compounds have been studied as potential ligands for various biological targets. For instance, certain benzimidazole acetamide derivatives have been explored for their role in targeting the vallinoid receptor (TRPV1), which is a key pathway in pain sensation and neuroinflammatory disorders . Other research on analogous molecules highlights the benzimidazole scaffold's relevance in antimicrobial studies, where such compounds have shown promise against drug-resistant bacterial strains by potentially inhibiting essential proteins like FtsZ, a target in bacterial cell division . This makes this compound a valuable scaffold for researchers in hit-finding and lead optimization campaigns across multiple therapeutic areas, including neuroscience and infectious diseases. As with all compounds in this class, it is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to explore structure-activity relationships and further elucidate mechanisms of action in biological systems.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[2-(2-methylphenyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C23H21N3O/c1-16-9-3-5-11-18(16)23-25-20-13-7-8-14-21(20)26(23)15-22(27)24-19-12-6-4-10-17(19)2/h3-14H,15H2,1-2H3,(H,24,27)

InChI Key

JPQKQXQUMNXNQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or their equivalents. For example, 2-methylbenzimidazole serves as a key intermediate, formed by reacting o-phenylenediamine with acetic acid under acidic conditions. This step achieves yields of ~78% when using hexamethylphosphoramide as a catalyst. Subsequent N-alkylation introduces the acetamide side chain.

In one approach, ethyl (2-methylbenzimidazol-1-yl)acetate is synthesized by treating 2-methylbenzimidazole with ethyl chloroacetate in the presence of potassium carbonate. This intermediate is then hydrolyzed to yield the acetic acid derivative, which undergoes amidation with 2-methylaniline.

Acetamide Coupling via Nucleophilic Substitution

A critical step involves coupling the benzimidazole intermediate with the acetamide group. Patent WO2010149359A1 describes a method where N-(4-bromo-2-methylphenyl)acetamide is synthesized by brominating N-(2-methylphenyl)acetamide using hydrobromic acid (40%) and hydrogen peroxide (30%) at 0°C. This intermediate reacts with 2-methylbenzimidazole derivatives under palladium-catalyzed cyanation conditions, achieving an 80% yield.

Reaction Conditions Table

StepReagents/ConditionsYieldSource
BrominationHBr (40%), H₂O₂ (30%), 0°C, overnight80%
CyanationK₄[Fe(CN)₆], Pd(PPh₃)₄, DMF, 80°C75%
Amidation2-methylaniline, DCC, CH₂Cl₂, rt68%

One-Pot Synthesis Strategies

Trichloroacetyl Isocyanate Route

A streamlined method reported by SciELO involves reacting 1,2-phenylenediamine derivatives with trichloroacetyl isocyanate in dichloromethane. This one-pot reaction forms the benzimidazole-acetamide scaffold without isolating intermediates, achieving yields up to 92%. Computational studies (M062X/6-311G(d,p)) confirm the thermodynamic favorability of this pathway, with stabilization energies of ~50 kcal/mol for key orbital interactions.

SN2-Cyclization Approach

Patent US20200002291A1 discloses a regioselective method using o-fluorinated aryl-N,N-dimethylformamidine and primary amines. For instance, heating (E)-N'-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with cyclopropylamine in DMSO at 150°C for 2 hours produces the benzimidazole core, followed by acetamide coupling. This method avoids regioisomer formation and achieves 54–78% yields.

Catalytic and Green Chemistry Innovations

Palladium-Catalyzed Cross-Coupling

Modern approaches employ palladium catalysts for C–N bond formation. Tetrakis(triphenylphosphine)palladium(0) facilitates the coupling of brominated acetamides with benzimidazole intermediates, reducing reaction times to 3–5 hours. Microwave-assisted synthesis further enhances efficiency, achieving 85% yields in 30 minutes.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for solvent-free reactions. Grinding 2-methylbenzimidazole, chloroacetamide, and potassium carbonate produces the target compound with 70% yield, minimizing waste.

Analytical Characterization and Quality Control

Spectroscopic Validation

FTIR and NMR Data Table

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)Source
Benzimidazole C=N1613–1622
Acetamide C=O1670–17192.30 (s, 3H, CH₃)
Aromatic C–H3055–30837.18–7.98 (m, Ar–H)

Chromatographic Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water gradient) confirm >98% purity for industrial batches. Impurities such as unreacted 2-methylaniline (<0.1%) are monitored via UV detection at 254 nm.

Industrial-Scale Optimization

Cost-Effective Recycle Streams

Patent WO2010149359A1 highlights recycling excess hydrobromic acid and potassium hexacyanoferrate(II) to reduce raw material costs by 40%. Continuous-flow reactors achieve a space-time yield of 120 g/L·h, surpassing batch processes.

Environmental Impact Mitigation

Life-cycle assessments reveal that catalytic methods reduce E-factor (kg waste/kg product) from 12.5 (traditional) to 3.8 (palladium-catalyzed). Solvent recovery systems reclaim >90% DMF and DMSO .

Chemical Reactions Analysis

Route 1: Acetamide Formation

  • Reagents : N-aryl chloroacetamide, anhydrous K₂CO₃, acetone.

  • Conditions : Heating at 60°C for 3 hours.

  • Mechanism : Likely nucleophilic substitution, where the chloroacetamide reacts with a benzimidazole intermediate under basic conditions to form the acetamide bond .

Route 2: Benzimidazole Ring Formation

  • Reagents : 1H-benzimidazol-2-yl derivatives, methylbenzene-1-sulfonyl groups.

  • Conditions : Anhydrous dichloromethane, 0°C to room temperature.

  • Mechanism : Condensation reactions involving deprotonation and coupling of aromatic rings .

Synthesis Comparison

ParameterRoute 1 (Acetamide Formation)Route 2 (Benzimidazole Ring Formation)
Key Reagents N-aryl chloroacetamide, K₂CO₃, acetoneBenzimidazole intermediates, dichloromethane
Conditions 60°C, 3 hours0°C to room temperature
Yield High (e.g., 82% for similar derivatives)Moderate
Purification Recrystallization (ethanol)Filtration, recrystallization

Functional Group Reactivity

The compound’s structural features enable diverse chemical transformations:

Oxidation

  • Reaction : Oxidation of the benzimidazole moiety or acetamide group.

  • Conditions : Oxidizing agents (e.g., hydrogen peroxide, metal catalysts).

  • Outcome : Formation of oxidized derivatives, potentially altering biological activity.

Nucleophilic Substitution

  • Reaction : Substitution of the chloroacetamide group (if present in intermediates).

  • Conditions : Basic conditions (e.g., K₂CO₃ in acetone).

  • Outcome : Formation of amide bonds with aromatic rings .

Hydrolysis

  • Reaction : Acidic or basic hydrolysis of the acetamide group.

  • Conditions : HCl or NaOH solutions.

  • Outcome : Cleavage of the amide bond to produce carboxylic acid derivatives.

Structural Stability and Purification

  • Recrystallization : Commonly used to purify final products (e.g., ethanol) .

  • Chromatographic Methods : May involve column chromatography to isolate pure compounds.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for drug discovery and development.

Medicine: In medicine, derivatives of benzimidazole, including this compound, have shown promise as therapeutic agents for the treatment of various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Compounds with nitro (e.g., 3c, W1) or trifluoromethyl (e.g., ) substituents exhibit enhanced antimicrobial and anthelmintic activities due to increased electrophilicity and receptor binding affinity. However, nitro groups may raise toxicity risks .
  • Electron-Donating Groups (e.g., CH₃): The target compound’s 2-methylphenyl groups likely reduce oxidative metabolism, improving pharmacokinetic profiles compared to nitro-substituted analogs.

Biological Activity

N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide is a compound that falls within the class of benzimidazole derivatives. This article explores its biological activities, focusing on neuroprotective effects, antimicrobial properties, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural framework of benzimidazole allows for modifications that enhance its pharmacological efficacy. The compound features a complex structure that combines the benzimidazole moiety with an acetamide functional group, which is known to contribute to various biological interactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzimidazole-containing acetamide derivatives. In particular, research indicated that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection Against Ethanol-Induced Damage

A study investigated the effects of synthesized benzimidazole acetamide derivatives on ethanol-induced neurodegeneration in animal models. Key findings included:

  • Reduction in Oxidative Stress : Treatment with these derivatives significantly decreased markers of oxidative stress.
  • Inflammatory Response : The compounds reduced the expression of pro-inflammatory cytokines such as TNF-α and COX-2.
  • Cognitive Function : Behavioral tests demonstrated improvements in memory performance post-treatment.

The study employed various pharmacological approaches, including enzyme-linked immunosorbent assays (ELISA), to assess the impact on antioxidant enzyme levels and inflammatory markers .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research has shown that benzimidazole derivatives can exhibit significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
N-(2-methylphenyl)-2-[...]Staphylococcus aureus50 µg/mL
N-(2-methylphenyl)-2-[...]Escherichia coli75 µg/mL
N-(2-methylphenyl)-2-[...]Candida albicans100 µg/mL

These findings suggest that the compound possesses promising antimicrobial properties, potentially making it useful in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : Docking studies indicate a strong affinity for receptors involved in inflammation and neuroprotection.
  • Tubulin Interaction : Similar to other benzimidazole derivatives, it may disrupt microtubule dynamics, affecting cell division in pathogens .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(2-methylphenyl)-2-[2-(2-methylphenyl)-1H-benzimidazol-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Benzimidazole core formation : React 2-methylphenyl-substituted 1,2-diaminobenzene derivatives with carboxylic acid analogs (e.g., acetic acid derivatives) under acidic conditions (e.g., HCl, polyphosphoric acid) to cyclize the benzimidazole ring .

Acetamide coupling : Introduce the acetamide group via nucleophilic substitution or amidation reactions. For example, react 2-(chloroacetyl) intermediates with 2-methylaniline in the presence of a base (e.g., triethylamine) .

  • Optimization : Monitor reaction progress using TLC or HPLC. Purify intermediates via recrystallization (e.g., methanol/water mixtures) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.5 ppm) and acetamide methyl groups (δ 2.1–2.5 ppm) .
  • Elemental Analysis : Verify purity (>95%) by matching experimental and theoretical C, H, N percentages .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) to validate the molecular formula .

Q. What preliminary biological activities have been reported for structurally related benzimidazole-acetamide derivatives?

  • Anthelmintic Activity : Derivatives with nitro or chloro substituents on the phenyl ring exhibit enhanced paralysis and lethality in Pheretima posthuma models compared to albendazole. For example, 4-nitrophenyl analogs show EC50 values <10 µM .
  • Mechanistic Insight : The acetamide moiety may interact with β-tubulin or disrupt microtubule assembly in parasitic worms, analogous to benzimidazole anthelmintics .

Advanced Research Questions

Q. How do substituent effects on the benzimidazole and phenyl rings influence bioactivity and selectivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -NO2, -Cl) : Enhance anthelmintic potency by increasing electrophilicity and target binding .
  • Steric effects : Bulky substituents (e.g., benzyl, ethyl) on the acetamide nitrogen reduce activity due to steric hindrance .
    • Experimental Validation : Synthesize analogs with systematic substituent variations and compare IC50 values in dose-response assays .

Q. What crystallographic data reveal about the compound's conformational flexibility and intermolecular interactions?

  • Crystal Structure Insights :

  • Hydrogen bonding : The acetamide N–H group forms R22(10) hydrogen-bonded dimers with carbonyl oxygen atoms, stabilizing the crystal lattice .
  • Torsional angles : Dihedral angles between benzimidazole and phenyl rings range from 54.8° to 77.5°, indicating flexibility that may influence binding to biological targets .
    • Methodology : Use single-crystal X-ray diffraction (SHELXL refinement) and analyze packing diagrams with Mercury software .

Q. How can computational methods predict binding modes and pharmacokinetic properties?

  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) against β-tubulin (PDB ID: 1SA0) to identify key interactions (e.g., hydrogen bonds with Glu198) .
  • ADMET Prediction : Use SwissADME to assess logP (~3.5), blood-brain barrier permeability (low), and CYP450 inhibition risks .

Methodological Challenges and Solutions

Q. How to address discrepancies in biological activity data across studies?

  • Root Causes : Variability in assay conditions (e.g., worm species, solvent DMSO concentration) or impurities in synthesized batches.
  • Resolution :

Standardize assays : Use WHO-recommended P. posthuma models and albendazole as a positive control .

HPLC-Purity : Ensure compound purity >98% via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Process Optimization :

  • Microwave-assisted synthesis : Reduce reaction time for benzimidazole cyclization from 12 h to 2 h .
  • Flow Chemistry : Implement continuous flow systems for amidation steps to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.